8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane
Description
Systematic Nomenclature and Structural Elucidation
The IUPAC name This compound delineates the compound’s core and substituents with precision. The parent structure, 1,5-diazabicyclo[3.2.1]octane, consists of a seven-membered bicyclic system with bridge lengths of three, two, and one carbon atoms, respectively. Nitrogen atoms occupy positions 1 and 5, creating a strained yet stable heterocycle. The prefix 8-(2,6-dimethylhept-5-en-1-yl) specifies a branched alkenyl substituent attached to the bridgehead carbon at position 8. This substituent comprises a seven-carbon chain (hept-) with a double bond at position 5 (5-en), methyl groups at positions 2 and 6 (2,6-dimethyl), and a terminal hydroxyl group (1-yl).
Table 1: Molecular Descriptors of this compound
The bicyclo[3.2.1]octane scaffold imposes significant stereochemical constraints, locking the nitrogen atoms in fixed positions. This rigidity enhances the compound’s potential as a chiral auxiliary or ligand in asymmetric catalysis. The substituent’s olefinic moiety introduces geometric isomerism, while the methyl branches influence lipophilicity and steric interactions. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography remain critical for resolving such complex structures, though experimental data for this specific compound await publication.
Historical Context in Heterocyclic Compound Research
Diazabicyclo[3.2.1]octanes emerged as synthetic targets in the late 20th century, driven by their structural resemblance to bioactive alkaloids and pharmaceuticals. Early efforts focused on intramolecular cyclizations of linear precursors, but yields were often low due to competing reaction pathways. A paradigm shift occurred with the adoption of 1,3-dipolar cycloadditions, as demonstrated in the 2024 synthesis of 3,8-diazabicyclo[3.2.1]octanes from 3-oxidopyraziniums. These methods leveraged azomethine ylides to construct the bicyclic core in a single step, achieving regioselectivity through careful modulation of electronic and steric factors.
The introduction of alkenyl substituents, as seen in this compound, reflects broader trends in hybrid molecule design. By merging rigid bicyclic amines with flexible hydrocarbon chains, chemists aim to balance conformational restraint with adaptive binding capabilities—a strategy pivotal in drug discovery. Recent computational studies have further illuminated the interplay between substituent topology and reactivity, enabling predictive models for diazabicyclo systems.
Significance in Bicyclic Amine Chemistry
Bicyclic amines occupy a unique niche in organic chemistry due to their ability to preorganize molecular architectures for selective interactions. The 1,5-diazabicyclo[3.2.1]octane framework exemplifies this principle, offering two nitrogen lone pairs positioned for dual hydrogen bonding or metal coordination. Such features are exploited in catalysis, where these compounds serve as ligands for transition metals, enhancing enantioselectivity in cross-coupling reactions.
The 2,6-dimethylhept-5-en-1-yl substituent expands the compound’s utility by introducing a hydrophobic domain. This moiety may facilitate membrane penetration in bioactive molecules or stabilize van der Waals interactions in host-guest systems. Additionally, the double bond offers a site for further functionalization, such as epoxidation or dihydroxylation, enabling modular derivatization post-synthesis.
Table 2: Comparative Analysis of Bicyclic Amines
Properties
Molecular Formula |
C15H28N2 |
|---|---|
Molecular Weight |
236.40 g/mol |
IUPAC Name |
8-(2,6-dimethylhept-5-enyl)-1,5-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H28N2/c1-13(2)6-4-7-14(3)12-15-16-8-5-9-17(15)11-10-16/h6,14-15H,4-5,7-12H2,1-3H3 |
InChI Key |
SBBFMEILEONGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC1N2CCCN1CC2 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Recent studies have indicated that microwave-assisted techniques can significantly enhance reaction rates and yields in the synthesis of bicyclic structures:
- Example : A study demonstrated that employing microwave irradiation during a [3+2] cycloaddition reaction led to improved yields of 8-azabicyclo[3.2.1]octanes from readily available precursors.
Use of Chiral Auxiliaries
Chiral auxiliaries have been effectively used to induce stereoselectivity during the synthesis of bicyclic compounds:
- Synthesis Strategy : Utilizing chiral pool starting materials allows for the construction of enantiomerically enriched products, which is particularly important in pharmaceutical applications where stereochemistry plays a critical role in biological activity.
Comparative Analysis of Preparation Methods
The following table summarizes various preparation methods for synthesizing 8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane:
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Cycloaddition | Diels-Alder or [3+2] cycloadditions using dienes and dienophiles | High selectivity; forms complex structures | Requires careful selection of reactants |
| Functional Group Transformations | Hydroboration-Oxidation; DDQ oxidation | Versatile; applicable to various substrates | May require multiple steps |
| Microwave-Assisted Synthesis | Accelerates reactions through microwave irradiation | Increased yields; reduced reaction times | Equipment cost; not universally applicable |
| Chiral Auxiliary Methods | Use of chiral starting materials or auxiliaries | High enantioselectivity | May complicate purification |
Chemical Reactions Analysis
8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a catalyst . Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane exhibit significant anticancer activity. For instance, studies have shown that derivatives of bicyclic compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis .
In vitro studies using the MCF-7 breast cancer cell line demonstrated that certain synthesized derivatives displayed potent cytotoxic effects, suggesting that modifications to the bicyclic structure can enhance anticancer efficacy . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has highlighted the effectiveness of similar bicyclic compounds against various bacterial strains, with studies reporting moderate to severe inhibition of microbial growth . The lipophilicity associated with such compounds facilitates their penetration through cell membranes, enhancing their bioavailability and therapeutic potential.
Case Study 1: Anticancer Activity
In a study conducted by Ahsan et al., disubstituted derivatives of 1,3,4-oxadiazole were synthesized and tested for their anticancer properties. The results indicated that these compounds exhibited significant activity against various cancer cell lines, including MCF-7 . The study emphasized the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on synthesizing a series of 3,5-disubstituted derivatives based on the oxadiazole core structure. These derivatives were evaluated for their antimicrobial activity against multiple pathogens. The findings revealed that certain compounds had exceptional inhibitory effects against bacterial and fungal strains .
Mechanism of Action
The mechanism of action of 8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Diazabicyclo[3.2.1]octane Derivatives
Structural and Functional Group Variations
The key differentiating feature of 8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane is its C8 substituent. Below is a comparative analysis with structurally related compounds:
Notable Observations:
- Synthetic Accessibility : Derivatives with sulfonyl or trifluoroacetyl groups (e.g., ) are synthesized via oxidative or Michael addition pathways, whereas alkyl-substituted variants (e.g., methyl or heptenyl) may require alkylation or cross-coupling strategies.
Research Findings and Challenges
- Synthetic Challenges : Achieving regioselective substitution at C8 remains difficult, as seen in the improved synthesis of 8-methyl derivatives by Paliulis et al. .
- Functionalization Limitations : Bulky substituents (e.g., 2,6-dimethylhept-5-enyl) may hinder reaction efficiency in subsequent derivatization steps.
- Biological Relevance : While sulfonyl and trifluoroacetyl derivatives show promise in drug discovery , the biological activity of 8-(2,6-dimethylhept-5-enyl) derivatives remains underexplored.
Biological Activity
8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane is a compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the class of diazabicyclic compounds, which are known for their diverse pharmacological properties.
- Molecular Formula : C15H28N2
- Molecular Weight : 236.40 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from its structure.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing several key aspects:
The compound’s mechanism of action is primarily linked to its interaction with biological targets such as enzymes and receptors. Research indicates that compounds within the diazabicyclo family often exhibit activity by modulating neurotransmitter systems or acting as enzyme inhibitors.
2. Pharmacological Effects
Studies have suggested that this compound may exhibit:
- Antidepressant Activity : Similar compounds have shown promise in modulating serotonin and norepinephrine levels, which are crucial in the treatment of depression.
- Anti-inflammatory Properties : Some derivatives of diazabicyclo compounds have demonstrated the ability to reduce inflammation markers in vitro.
3. Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:
- A study published in Bulletin des Societes Chimiques Belges highlighted the synthesis of similar diazabicyclic structures and their potential as pharmacological agents .
- Another research article from PubChem discusses the broader category of diazabicyclo compounds, indicating that modifications to the bicyclic structure can lead to varied biological activities, including increased potency against specific targets .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the 1,5-diazabicyclo[3.2.1]octane core?
- Methodological Answer : The bicyclic core can be synthesized via Rh(II)-catalyzed intramolecular cycloisomerization of 1-sulfonyl-1,2,3-triazoles with methylenecyclopropanes (MCPs). This approach enables tandem deazetization, cycloisomerization, and hetero-Diels-Alder reactions to form the 3,8-diazabicyclo[3.2.1]octane scaffold in a single step (yields up to 70%) . Alternative routes include retro-Mannich reactions followed by hydrolysis .
Q. How is the stereochemical configuration of the compound validated?
- Methodological Answer : X-ray crystallography and NMR spectroscopy (¹H/¹³C, COSY, NOESY) are critical for confirming stereochemistry. For example, X-ray studies of 3-p-nitrocinnamyl derivatives revealed distinct chair-boat conformations in the bicyclic core, which correlate with µ-opioid receptor binding . Comparative analysis with morphine’s rigid structure provides additional validation .
Q. What in vitro assays are used to screen biological activity?
- Methodological Answer :
- Cytotoxicity : Assessed via MTT assays against prostate cancer cell lines (e.g., LNCaP, PC3), with IC₅₀ values determined using dose-response curves .
- Receptor Binding : Radioligand displacement assays (e.g., α4β2 nicotinic acetylcholine receptors) measure affinity (Ki values) .
Advanced Research Questions
Q. How can contradictory results between in vitro cytotoxicity and in vivo efficacy be resolved?
- Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential. For instance, discrepancies in prostate cancer models may arise from metabolic instability or poor bioavailability. Strategies include:
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites .
- Prodrug Design : Modify the 2,6-dimethylhept-5-enyl side chain to enhance solubility .
Q. What computational approaches predict µ-opioid receptor binding affinity?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) and molecular docking (AutoDock Vina) compare conformational energies and ligand-receptor interactions. For example, the chair-boat conformation of 3,8-diazabicyclo[3.2.1]octane derivatives aligns with morphine’s µ-opioid binding mode, but steric clashes from bulky substituents reduce affinity .
Q. How can enantioselective synthesis of the bicyclic core be optimized?
- Methodological Answer :
- Chiral Catalysts : Rhodium(II) complexes with chiral ligands (e.g., (R)-PROPHOS) induce enantioselectivity during cycloisomerization .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures .
Data Contradiction Analysis
Q. Why do structural analogs show divergent α4β2 receptor affinity despite similar core scaffolds?
- Methodological Answer : Side-chain modifications (e.g., 2,6-dimethylhept-5-enyl vs. propionyl groups) alter steric and electronic interactions. For example, bulkier substituents reduce conformational flexibility, lowering binding affinity. Comparative molecular field analysis (CoMFA) can map structure-activity relationships .
Key Research Findings Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
